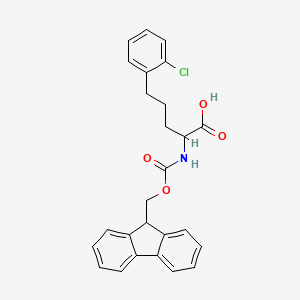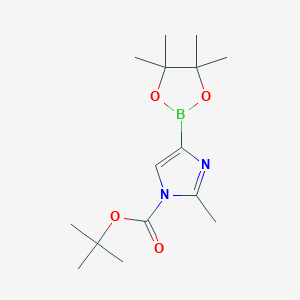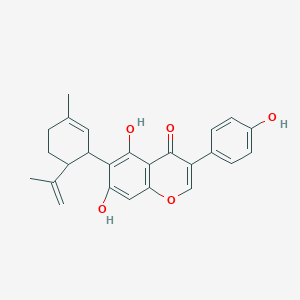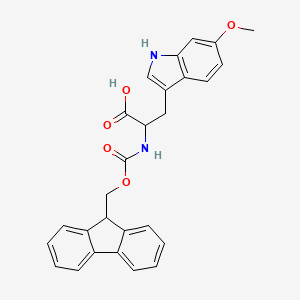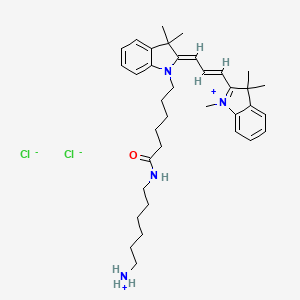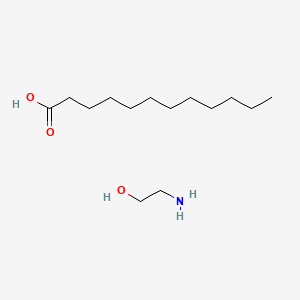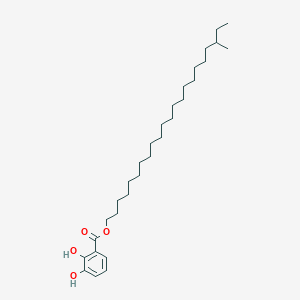
20-Methyldocosyl 2,3-dihydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 20-Méthyldocosyl 2,3-dihydroxybenzoate est un composé chimique appartenant à la classe des esters d'acide benzoïque. Il est caractérisé par sa formule moléculaire C30H52O4 et une masse moléculaire de 476,70 g/mol . Ce composé se distingue par sa complexité structurale, comprenant une longue chaîne alkyle et un groupe ester benzoïque avec deux groupes hydroxyle aux positions 2 et 3 sur le cycle benzénique .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 20-Méthyldocosyl 2,3-dihydroxybenzoate implique généralement l'estérification de l'acide 2,3-dihydroxybenzoïque avec le 20-méthyldocosanol. La réaction est généralement effectuée en présence d'un agent déshydratant tel que le dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) pour faciliter le processus d'estérification . Les conditions de réaction comprennent souvent le reflux des réactifs dans un solvant anhydre tel que le dichlorométhane ou le toluène pendant plusieurs heures.
Méthodes de production industrielle
La production industrielle du 20-Méthyldocosyl 2,3-dihydroxybenzoate peut impliquer des processus d'estérification similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. En outre, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions
Le 20-Méthyldocosyl 2,3-dihydroxybenzoate subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle sur le cycle benzénique peuvent être oxydés pour former des quinones.
Réduction : Le groupe ester peut être réduit en alcool dans des conditions spécifiques.
Substitution : Les groupes hydroxyle peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides.
Réduction : L'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) dans des solvants anhydres.
Substitution : Des nucléophiles tels que les halogénures d'alkyle ou les chlorures d'acyle en présence d'une base.
Principaux produits
Oxydation : Formation de quinones.
Réduction : Formation d'alcools.
Substitution : Formation de benzoates substitués.
Applications De Recherche Scientifique
Le 20-Méthyldocosyl 2,3-dihydroxybenzoate a des applications diverses en recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour son rôle potentiel dans les systèmes biologiques et les interactions avec les enzymes.
Médecine : Exploré pour ses propriétés pharmacologiques et ses applications thérapeutiques potentielles.
Industrie : Utilisé dans la formulation de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 20-Méthyldocosyl 2,3-dihydroxybenzoate implique son interaction avec des cibles moléculaires et des voies spécifiques. Il a été prédit qu'il interagissait avec des enzymes telles que la cathepsine D et le facteur nucléaire NF-kappa-B sous-unité p105 . Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux effets observés dans les systèmes biologiques .
Mécanisme D'action
The mechanism of action of 20-Methyldocosyl 2,3-dihydroxybenzoate involves its interaction with specific molecular targets and pathways. It has been predicted to interact with enzymes such as cathepsin D and nuclear factor NF-kappa-B p105 subunit . These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2,3-dihydroxybenzoïque : Un analogue plus simple avec des groupes hydroxyle similaires sur le cycle benzénique.
20-Méthyldocosanol : La contrepartie alcoolique sans la liaison ester.
Esters d'acide benzoïque : Une classe plus large de composés avec des chaînes alkyles et des groupes ester variables.
Unicité
Le 20-Méthyldocosyl 2,3-dihydroxybenzoate est unique en raison de sa longue chaîne alkyle et de sa liaison ester spécifique, qui confèrent des propriétés physicochimiques et des activités biologiques distinctes par rapport à ses analogues plus simples .
Propriétés
Formule moléculaire |
C30H52O4 |
|---|---|
Poids moléculaire |
476.7 g/mol |
Nom IUPAC |
20-methyldocosyl 2,3-dihydroxybenzoate |
InChI |
InChI=1S/C30H52O4/c1-3-26(2)22-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-25-34-30(33)27-23-21-24-28(31)29(27)32/h21,23-24,26,31-32H,3-20,22,25H2,1-2H3 |
Clé InChI |
FIEXPCXAWNKDMT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCCCCCCCCCCCCCCCCCOC(=O)C1=C(C(=CC=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


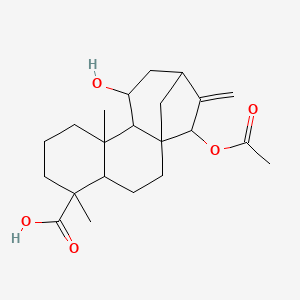
![5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12302122.png)
